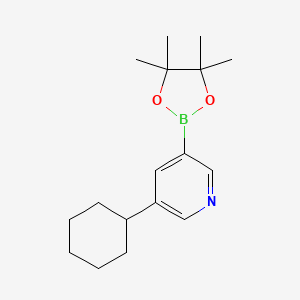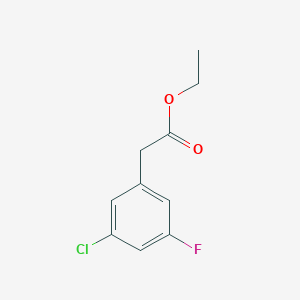
Ethyl 3-chloro-5-fluorophenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-chloro-5-fluorophenylacetate is an organic compound with the molecular formula C10H10ClFO2. It is an ester derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-5-fluorophenylacetate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-5-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-chloro-5-fluorobenzyl chloride with ethyl acetate in the presence of a base such as sodium ethoxide. This method provides a straightforward route to the ester, with the base facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
化学反应分析
Types of Reactions
Ethyl 3-chloro-5-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-5-fluorophenylacetic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents for the reduction of esters.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylacetates depending on the nucleophile used.
Hydrolysis: The primary products are 3-chloro-5-fluorophenylacetic acid and ethanol.
Reduction: The major product is 3-chloro-5-fluorophenylethanol.
科学研究应用
Ethyl 3-chloro-5-fluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of ethyl 3-chloro-5-fluorophenylacetate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active 3-chloro-5-fluorophenylacetic acid, which may interact with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to its desired biological effects.
相似化合物的比较
Ethyl 3-chloro-5-fluorophenylacetate can be compared with other similar compounds such as:
Ethyl 3-chlorophenylacetate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Ethyl 3-fluorophenylacetate: Lacks the chlorine atom, which can affect its chemical properties and applications.
Ethyl 3-bromo-5-fluorophenylacetate:
The presence of both chlorine and fluorine atoms in this compound makes it unique, as these substituents can significantly influence its chemical behavior and interactions with biological targets.
属性
分子式 |
C10H10ClFO2 |
|---|---|
分子量 |
216.63 g/mol |
IUPAC 名称 |
ethyl 2-(3-chloro-5-fluorophenyl)acetate |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3 |
InChI 键 |
FJINHYIPNUDKIC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC(=CC(=C1)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


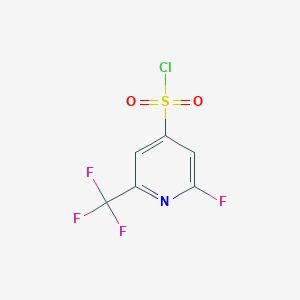
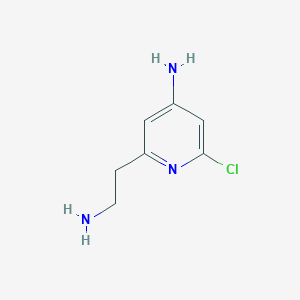
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-4-formyl-8,9-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14853565.png)
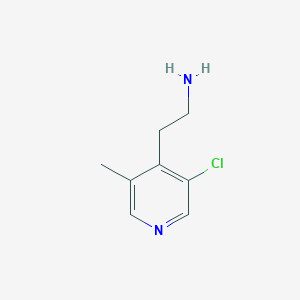
![(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14853576.png)

![Tert-butyl 2-iodo-3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylate](/img/structure/B14853584.png)
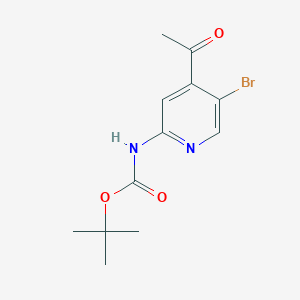



![9-[(6aR,8R,9R,9aR)-9-[tert-butyl(dimethyl)silyl]oxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one](/img/structure/B14853602.png)

